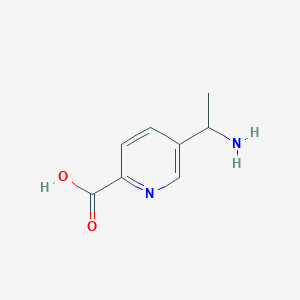
(1E)-N'-Phenyl-N,N-dipropylethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Phenyl-N,N-dipropylacetimidamide is an organic compound with a unique structure that includes a phenyl group attached to an imidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Phenyl-N,N-dipropylacetimidamide typically involves the reaction of N,N-dipropylamine with phenylacetimidoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imidoyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N’-Phenyl-N,N-dipropylacetimidamide can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Phenyl-N,N-dipropylacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
N’-Phenyl-N,N-dipropylacetimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N’-Phenyl-N,N-dipropylacetimidamide exerts its effects involves interactions with specific molecular targets. The phenyl group can engage in π-π stacking interactions, while the imidamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylacetamide: Similar structure but lacks the dipropyl groups.
N,N-Dipropylacetamide: Similar structure but lacks the phenyl group.
N-Phenyl-N,N-dimethylacetamide: Similar structure but with dimethyl groups instead of dipropyl.
Uniqueness
N’-Phenyl-N,N-dipropylacetimidamide is unique due to the presence of both phenyl and dipropyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds.
Propriétés
Numéro CAS |
77486-45-4 |
|---|---|
Formule moléculaire |
C14H22N2 |
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
N'-phenyl-N,N-dipropylethanimidamide |
InChI |
InChI=1S/C14H22N2/c1-4-11-16(12-5-2)13(3)15-14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3 |
Clé InChI |
WXHTZOFSKZOBPK-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=NC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


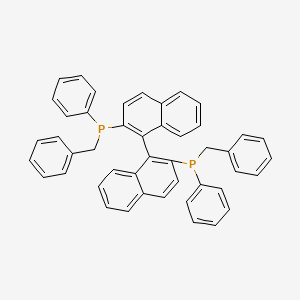
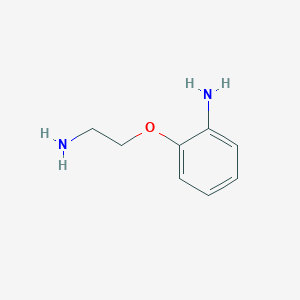
![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)

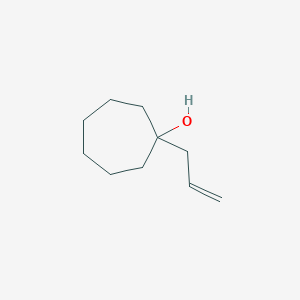
![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)
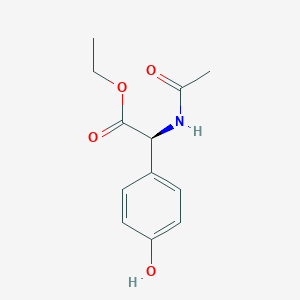
![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
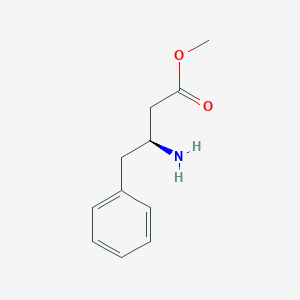
![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)



